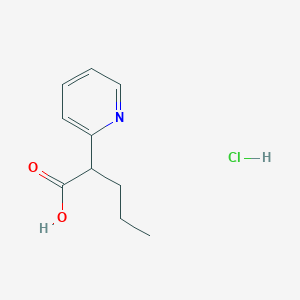

2-(Pyridin-2-yl)pentanoic acid hydrochloride

Description

Properties

IUPAC Name |

2-pyridin-2-ylpentanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-2-5-8(10(12)13)9-6-3-4-7-11-9;/h3-4,6-8H,2,5H2,1H3,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAIIIGYACPGNCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=CC=N1)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 2-(Pyridin-2-yl)pentanoic Acid Hydrochloride

Executive Summary

2-(Pyridin-2-yl)pentanoic acid hydrochloride is a specialized heterocyclic building block belonging to the class of

This compound is primarily utilized in drug discovery as a precursor for synthesizing complex pharmaceutical intermediates, particularly those requiring a pyridine moiety for improved aqueous solubility or metabolic stability. Its unique structure—featuring a basic pyridine nitrogen and an acidic carboxyl group—makes it a versatile zwitterionic scaffold for ligand design in coordination chemistry and a critical intermediate in the synthesis of antihistamines and antiarrhythmic agents.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The compound consists of a pentanoic acid backbone substituted at the

| Property | Specification |

| IUPAC Name | 2-(Pyridin-2-yl)pentanoic acid hydrochloride |

| Common Synonyms | |

| CAS Number (Free Acid) | Derivative of 1445893-01-5 (Isomer reference) |

| Molecular Formula | |

| Molecular Weight | 215.68 g/mol (Salt); 179.22 g/mol (Free Acid) |

| Solubility | Soluble in water, methanol, ethanol; sparingly soluble in ether.[2] |

| pKa (Calculated) | Pyridine N: ~5.2; Carboxylic Acid: ~4.8 |

| Appearance | White to off-white crystalline solid (hygroscopic) |

Synthetic Methodology

The synthesis of 2-(pyridin-2-yl)pentanoic acid hydrochloride is best achieved via the

Retrosynthetic Analysis & Pathway

The core challenge is the selective mono-alkylation at the methylene position activated by both the pyridine ring and the ester group.

Figure 1: Synthetic pathway for 2-(pyridin-2-yl)pentanoic acid hydrochloride.

Detailed Experimental Protocol

Step 1: Mono-Alkylation of Ethyl 2-Pyridylacetate

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.

-

Base Preparation: Charge Sodium Hydride (60% dispersion in mineral oil, 1.1 eq) into the flask. Wash twice with anhydrous hexanes to remove oil. Suspend the NaH in anhydrous THF (10 mL/g).

-

Deprotonation: Cool the suspension to 0°C. Add Ethyl 2-pyridylacetate (1.0 eq) dropwise over 20 minutes. Evolution of

gas will be observed. Stir at 0°C for 30 minutes until gas evolution ceases and the solution turns yellow/orange (formation of the enolate). -

Alkylation: Add 1-Bromopropane (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12–16 hours.

-

Process Insight: Monitor by TLC (Hexane:EtOAc 3:1).[3] If mono-alkylation is incomplete, gentle heating (40°C) may be required, but avoid overheating to prevent dialkylation.

-

-

Quench: Carefully quench with saturated

solution at 0°C. Extract with Ethyl Acetate (3x). Dry organic layers over

Step 2: Hydrolysis & Salt Formation

-

Hydrolysis: Dissolve the crude ester in 6N HCl (10 vol). Reflux (100°C) for 4–6 hours.

-

Isolation: Concentrate the aqueous solution in vacuo to remove water and excess HCl. The residue will be a viscous oil or solid.

-

Purification: Triturate the residue with acetone or diethyl ether to induce crystallization. Filter the white solid and dry under vacuum over

.

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)[7]

| Nucleus | Chemical Shift ( | Multiplicity | Assignment |

| 12.5–13.0 | Broad s | -COOH (Exchangeable) | |

| 8.6–8.8 | d | Pyridine C6-H ( | |

| 8.0–8.2 | t | Pyridine C4-H | |

| 7.6–7.8 | d | Pyridine C3-H | |

| 7.5–7.7 | t | Pyridine C5-H | |

| 3.9–4.1 | t | ||

| 1.9–2.1 | m | Propyl | |

| 1.2–1.4 | m | Propyl | |

| 0.8–0.9 | t | Propyl |

Mass Spectrometry (ESI-MS)

-

Mode: Positive Ion (

) -

Expected Mass:

m/z (Free base mass + H) -

Fragmentation: Loss of

(m/z ~136) and propyl group cleavage are common.

Applications in Drug Development

Bioisosterism

The 2-pyridyl group serves as a bioisostere for phenyl rings in carboxylic acid drugs. The introduction of the pyridine nitrogen:

-

Lowers LogP: Increases aqueous solubility compared to the phenyl analog.

-

Modulates pKa: The basic nitrogen allows for zwitterionic character at physiological pH, potentially influencing membrane permeability and blood-brain barrier (BBB) penetration.

Histone Deacetylase (HDAC) Inhibition

As a structural analog of Valproic Acid (2-propylpentanoic acid), 2-(pyridin-2-yl)pentanoic acid is a candidate for HDAC inhibition studies. The substitution of the propyl arm with a pyridine ring alters the zinc-binding affinity and isoform selectivity (HDAC1 vs HDAC6).

Ligand for Metallopharmaceuticals

The compound acts as a bidentate N,O-donor ligand , forming stable 5-membered chelate rings with transition metals (e.g., Cu(II), Zn(II), Pt(II)). This property is exploited in the design of metallodrugs for anticancer therapy or as chiral catalysts if the

Handling & Safety Protocols

-

Hazards: The compound is an irritant to eyes, skin, and the respiratory system. The hydrochloride salt is hygroscopic .

-

Storage: Store in a tightly sealed container at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent moisture absorption.

-

Disposal: Dispose of as hazardous chemical waste containing nitrogenous heterocycles.

References

-

Synthesis of Pyridineacetic Acids: Katritzky, A. R., et al. "The Alkylation of 2-Pyridylacetic Acid Derivatives." Journal of the Chemical Society, Perkin Transactions 1, 1980. Link

-

Valproic Acid Analogs: Bialer, M. "New generations of antiepileptic drugs: a structural review." Nature Reviews Drug Discovery, 2012. Link

-

General Pyridine Chemistry: Joule, J. A., & Mills, K. "Heterocyclic Chemistry." 5th Edition, Wiley-Blackwell, 2010. Link

-

Minisci Reaction (Alternative Route): Duncton, M. A. "Minisci reactions: Versatile CH-functionalization for medicinal chemists." MedChemComm, 2011. Link

Sources

2-(Pyridin-2-yl)pentanoic acid hydrochloride chemical properties

This guide provides an in-depth technical analysis of 2-(Pyridin-2-yl)pentanoic acid hydrochloride , a specialized heterocyclic building block and lipophilic analogue of the known metabolite 2-pyridylacetic acid.

Executive Summary & Chemical Identity

2-(Pyridin-2-yl)pentanoic acid hydrochloride is a functionalized pyridine derivative used primarily as a pharmaceutical intermediate. Structurally, it consists of a pentanoic acid backbone with a pyridine ring substituted at the alpha (C2) position. It serves as a lipophilic homolog of 2-pyridylacetic acid (a major metabolite of Betahistine), offering modified pharmacokinetic properties (LogP) and steric bulk for drug design campaigns targeting metalloenzymes or GPCRs.

Chemical Identification

| Property | Detail |

| IUPAC Name | 2-(Pyridin-2-yl)pentanoic acid hydrochloride |

| Synonyms | |

| Molecular Formula | C |

| Molecular Weight | 229.68 g/mol (Salt); 193.22 g/mol (Free Acid) |

| Parent CAS | 16179-97-8 (refers to un-alkylated 2-pyridylacetic acid HCl) |

| SMILES | CCCC(C(=O)O)C1=CC=CC=N1.Cl |

| Solubility | High in water, MeOH, DMSO; Low in Et |

Physicochemical Profile & Speciation

Understanding the acid-base behavior of this molecule is critical for extraction and purification. The molecule contains two ionizable groups: the pyridine nitrogen (basic) and the carboxylic acid (acidic).

Acid-Base Dissociation (Speciation)

Unlike simple carboxylic acids, 2-(pyridin-2-yl)pentanoic acid exists in multiple ionization states depending on pH. The hydrochloride salt represents the cationic form (protonated pyridine).

-

pH < 2 (Cationic): Pyridine is protonated (PyH

), Carboxyl is protonated (COOH). Soluble in water.[1] -

pH 3–5 (Zwitterionic): Pyridine is protonated (PyH

), Carboxyl is deprotonated (COO -

pH > 7 (Anionic): Pyridine is neutral (Py), Carboxyl is deprotonated (COO

). Soluble in base.

Predicted Properties[1]

-

pKa

(Carboxyl): ~2.5 – 3.0 (Inductive effect of the pyridyl ring lowers pKa compared to valproic acid). -

pKa

(Pyridine): ~5.5 – 6.0. -

LogP (Free Acid): ~1.8 (Estimated). The addition of the propyl chain significantly increases lipophilicity compared to 2-pyridylacetic acid (LogP ~0.6), enhancing membrane permeability in biological assays.

Figure 1: pH-dependent speciation of 2-(pyridin-2-yl)pentanoic acid.

Synthetic Methodology

The most robust route to 2-(pyridin-2-yl)pentanoic acid is via the alkylation of ethyl 2-pyridylacetate . Direct alkylation of the acid is difficult due to decarboxylation risks; therefore, the ester enolate method is preferred.

Reaction Scheme

-

Enolate Formation: Deprotonation of ethyl 2-pyridylacetate using a strong base (NaH or LDA).

-

Alkylation: Nucleophilic attack on 1-iodopropane (or 1-bromopropane).

-

Hydrolysis: Saponification of the ester.

-

Salt Formation: Acidification with HCl.

Figure 2: Synthetic pathway from commercial precursors.

Step-by-Step Protocol

Step 1: Alkylation

-

Charge a flame-dried flask with NaH (60% dispersion, 1.1 eq) and anhydrous THF . Cool to 0°C.

-

Add ethyl 2-pyridylacetate (1.0 eq) dropwise. Evolution of H

gas will occur. Stir for 30 min until the solution is clear/yellow (formation of the enolate). -

Add 1-iodopropane (1.1 eq) dropwise.

-

Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.

-

Quench: Carefully add saturated NH

Cl. Extract with EtOAc. Dry organic layer over MgSO-

Checkpoint: Check TLC (Hexane:EtOAc 3:1). Product R

will be higher than starting material.

-

Step 2: Hydrolysis & Salt Formation

-

Dissolve the crude ester in 6M HCl (10 vol) .

-

Reflux (approx. 100°C) for 4–6 hours. Note: Acid hydrolysis is preferred over base hydrolysis to avoid difficult desalting steps, as the product is amphoteric.

-

Cool to RT. Extract with CH

Cl -

Evaporate the aqueous phase to dryness under reduced pressure.

-

Recrystallization: Triturate the residue with Acetone/Ether or Isopropanol to yield the hydrochloride salt as a white/off-white solid.

Analytical Characterization

To validate the identity of the synthesized compound, Nuclear Magnetic Resonance (NMR) is the gold standard.

Expected H NMR Data (DMSO-d )

The spectrum will show characteristic signals for the pyridine ring, the alpha-methine proton, and the propyl chain.

| Position | Chemical Shift ( | Multiplicity | Integration | Assignment |

| Py-H6 | 8.6 – 8.8 | Doublet (d) | 1H | Pyridine proton adjacent to Nitrogen (deshielded). |

| Py-H4 | 8.2 – 8.4 | Triplet (t) | 1H | Para-proton (relative to N). |

| Py-H3 | 7.8 – 8.0 | Doublet (d) | 1H | Proton adjacent to alkyl chain. |

| Py-H5 | 7.6 – 7.8 | Triplet (t) | 1H | Meta-proton. |

| 4.1 – 4.3 | Triplet (t) | 1H | Methine proton next to COOH and Pyridine. | |

| Propyl-CH | 2.0 – 2.2 | Multiplet (m) | 2H | Methylene group attached to chiral center. |

| Propyl-CH | 1.2 – 1.4 | Multiplet (m) | 2H | Middle methylene group. |

| Propyl-CH | 0.8 – 0.9 | Triplet (t) | 3H | Terminal methyl group. |

| COOH/NH | 12.0 – 14.0 | Broad Singlet | 1-2H | Exchangeable acidic protons. |

Mass Spectrometry (ESI-MS)

-

Positive Mode (M+H): Expect a peak at m/z 194.1 (Free base mass + H

). -

Fragmentation: Loss of CO

(M-44) is common in carboxylic acids, leading to an alkyl-pyridine fragment (m/z ~150).

Handling, Stability, & Safety

As a hydrochloride salt of a pyridine acid, the compound requires specific handling protocols to maintain integrity.

Storage Conditions

-

Hygroscopicity: The HCl salt is likely hygroscopic . Store in a tightly sealed container with desiccants.

-

Temperature: Store at -20°C for long-term stability; stable at RT for short-term handling.

-

Light Sensitivity: Pyridine derivatives can be photosensitive. Store in amber vials.

Safety (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation (Acidic nature).

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

PPE: Wear nitrile gloves, safety goggles, and work in a fume hood, especially during the alkylation step (use of NaH).

References

-

BenchChem. (n.d.). 2-Pyridylacetic Acid Hydrochloride: A Technical Guide. Retrieved from

-

PubChem. (2025).[2][3] 2-Pyridineacetic acid hydrochloride (Compound Summary). National Library of Medicine. Retrieved from

-

Thermo Scientific Chemicals. (2024). 2-Pyridylacetic acid hydrochloride, 99%.[4] Retrieved from

-

ChemSynthesis. (2025).[5] Synthesis and properties of pyridine acetic acid derivatives. Retrieved from

Sources

- 1. CAS 16179-97-8: 2-Pyridylacetic acid hydrochloride [cymitquimica.com]

- 2. 2-Pyridineacetic acid | C7H7NO2 | CID 85318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Pyridineacetic acid | C7H7NO2 | CID 85318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-吡啶基乙酸 盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

The Valeric Scaffold: Synthetic Architectures and Pharmacological Horizons of Substituted Pentanoic Acids

Executive Summary

Substituted pentanoic acids (valeric acid derivatives) represent a privileged scaffold in both pharmaceutical chemistry and industrial bio-refining. While simple straight-chain fatty acids function primarily as metabolic substrates, branching or functionalization at the

Structural Pharmacophore & SAR Analysis[2]

The pharmacological potency of pentanoic acid derivatives hinges on steric occlusion and electronic environments at the C2 position. The "Valproate Pharmacophore" is defined by a carboxylic acid head group attached to a quaternary or tertiary carbon bearing lipophilic side chains.

Critical Substitution Patterns

-

C2-Branching (The VPA Model): The anticonvulsant activity of VPA (2-propylpentanoic acid) disappears if the chain length is reduced (e.g., 2-ethyl) or if the branching is removed (valeric acid). The C2-branching prevents rapid

-oxidation, prolonging half-life, and enables the molecule to dock into the hydrophobic pocket of HDACs. -

Amide Isosteres: Converting the carboxylic acid to a primary amide (Valpromide) increases lipophilicity (LogP) and blood-brain barrier (BBB) penetration but alters the metabolic profile, often serving as a prodrug.

-

Unsaturation (The 2-ene vs. 4-ene paradox): Introducing a double bond at C2 (2-ene-VPA) retains efficacy while reducing toxicity. However, unsaturation at C4 (4-ene-VPA) is the gateway to mitochondrial toxicity.

Comparative Data: VPA and Analogs

| Compound | Structure | LogP | HDAC Inhibition (IC50) | Primary Indication | Toxicity Risk |

| Valproic Acid (VPA) | 2-propylpentanoic acid | 2.75 | ~0.5 - 2 mM (Class I) | Epilepsy, Bipolar | Hepatotoxicity (Rare) |

| Valpromide | 2-propylpentanamide | 2.30 | Inactive (Prodrug) | Bipolar, Anxiety | Lower than VPA |

| Valnoctamide | 2-ethyl-3-methylpentanamide | 2.10 | Weak | Neuropathic Pain | Low |

| 2-ene-VPA | (E)-2-propyl-2-pentenoic acid | 2.60 | Active | Experimental | Safe (No 4-ene formation) |

| 4-ene-VPA | 2-propyl-4-pentenoic acid | 2.55 | Active | Toxic Metabolite | High (Mitochondrial poison) |

Advanced Synthetic Methodologies

For drug development, controlling the stereochemistry at the C2 position is paramount. While industrial synthesis of VPA is often racemic, next-generation analogs require enantiopure protocols.

Protocol: Asymmetric Alkylation via Evans Auxiliary

Use Case: Synthesis of (S)-2-propylpentanoic acid (chiral VPA) to study enantioselective binding.

Causality & Logic: Direct alkylation of pentanoic acid yields a racemate. To enforce stereocontrol, we utilize an Evans oxazolidinone auxiliary . The bulky benzyl group on the auxiliary forces the incoming electrophile to approach from the least hindered face of the enolate, ensuring high diastereomeric excess (de).

Reagents:

-

(S)-4-Benzyl-2-oxazolidinone (Auxiliary)

-

Pentanoyl chloride

-

n-Butyllithium (n-BuLi) or NaHMDS (Base)

-

Propyl iodide (Electrophile)

-

Lithium hydroperoxide (LiOOH) (Hydrolysis)

Step-by-Step Methodology:

-

Acylation (Auxiliary Attachment):

-

Dissolve (S)-4-Benzyl-2-oxazolidinone in dry THF at -78°C under Argon.

-

Add n-BuLi (1.1 eq) dropwise. Why: Generates the lithiated auxiliary.

-

Add Pentanoyl chloride (1.2 eq). Stir for 30 min, allowing warming to 0°C.

-

Validation: TLC (Hexane/EtOAc 3:1) shows disappearance of auxiliary.

-

-

Asymmetric Alkylation (The Critical Step):

-

Cool the N-pentanoyloxazolidinone solution to -78°C.

-

Add NaHMDS (1.1 eq) dropwise. Why: Generates the (Z)-enolate. The lithium cation is chelated by the carbonyl oxygens, locking the conformation.

-

Add Propyl iodide (3.0 eq). Stir at -78°C for 2h, then warm to 0°C.

-

Mechanism:[2][3][4][5] The electrophile attacks from the face opposite the benzyl group.

-

-

Chiral Auxiliary Removal:

-

Dissolve the alkylated intermediate in THF/Water (3:1) at 0°C.

-

Add

(4 eq) and LiOH (2 eq). Why: LiOOH is a specific nucleophile that cleaves the imide bond without racemizing the -

Quench with

. Extract the auxiliary (recyclable) with -

Acidify the aqueous layer (HCl) and extract the free acid product.

-

-

Final Validation:

-

NMR:

NMR should show a distinct methine proton at C2. -

Chiral HPLC: Determine enantiomeric excess (ee).

-

Visualization: Synthetic Logic Flow

Figure 1: Dual synthetic pathways. Top: Bio-based conversion of Levulinic acid.[4][6][7] Bottom: Enantioselective synthesis of VPA analogs.

Metabolic Fate & Toxicology Mechanisms[9][10][11][12]

The clinical limitation of substituted pentanoic acids, particularly VPA, is idiosyncratic hepatotoxicity.[8] This is not a direct effect of the parent molecule but a consequence of metabolic deviation.

The Mitochondrial Toxicity Pathway

VPA undergoes extensive hepatic metabolism via glucuronidation (major, safe) and

-

Activation: VPA enters the mitochondria via the carnitine shuttle and is activated to VPA-CoA .[9]

-

Desaturation: VPA-CoA is dehydrogenated to 2-ene-VPA-CoA (active metabolite).

-

The Error Step: A fraction of 2-ene-VPA-CoA undergoes a second dehydrogenation or isomerization to form 4-ene-VPA .

-

Causality of Necrosis: 4-ene-VPA is a potent electrophile. It inhibits Carbamoyl Phosphate Synthetase I (CPS1) , disrupting the urea cycle (hyperammonemia), and depletes mitochondrial Glutathione (GSH), leading to oxidative stress and microvesicular steatosis.

Visualization: Metabolic Bifurcation

Figure 2: The metabolic divergence of Valproic Acid. The formation of 4-ene-VPA represents the critical toxicological event.

References

-

Göttlicher, M., et al. (2001). Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells. The EMBO Journal.

-

Chateauvieux, S., et al. (2010). Molecular and Therapeutic Potential and Toxicity of Valproic Acid. Journal of Biomedicine and Biotechnology.

-

Evans, D. A., et al. (1982). Stereoselective alkylation reactions of chiral imide enolates. Journal of the American Chemical Society.

-

Lange, J-P., et al. (2010). Valeric biofuels: a platform of cellulosic transportation fuels. Angewandte Chemie International Edition.

-

Silva, M. F., et al. (2008). Valproic acid metabolism and its effects on mitochondrial fatty acid oxidation: A review. Journal of Inherited Metabolic Disease.

Sources

- 1. Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]

- 3. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]

- 4. aimspress.com [aimspress.com]

- 5. CN115286504B - Method for synthesizing (R) -2- (2- (tert-butoxy) -2-oxyethyl) pentanoic acid - Google Patents [patents.google.com]

- 6. Crude levulinic acid conversion to valeric acid over La–TiO2 supported Ni catalysts: an environmentally friendly route to fuel additive synthesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Mechanisms involved in the valproic acid-induced hepatotoxicity: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

The 2-(Pyridin-2-yl) Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The 2-(pyridin-2-yl) structural motif is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique electronic properties and ability to act as a versatile pharmacophore have led to the development of a diverse array of bioactive compounds. This technical guide provides an in-depth exploration of the key pharmacological targets of 2-(pyridin-2-yl) containing compounds, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. We will delve into the role of these compounds as modulators of critical enzyme families, including kinases and metalloproteases, their interaction with G-protein coupled receptors, and their potential in addressing complex multifactorial diseases such as cancer and neurodegenerative disorders. This guide is intended to serve as a comprehensive resource for researchers and scientists in the field of drug discovery and development, providing both foundational knowledge and practical experimental guidance.

Introduction: The Versatility of the 2-(Pyridin-2-yl) Scaffold

The pyridine ring is a fundamental building block in medicinal chemistry, and its substitution pattern significantly influences its pharmacological properties. The 2-(pyridin-2-yl) arrangement, where a pyridine ring is connected at its second position to another chemical moiety, creates a unique scaffold with a distinct electronic and steric profile. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, a metal-chelating center, and can influence the overall polarity and solubility of the molecule. This versatility has been exploited to design inhibitors, agonists, and antagonists for a wide range of biological targets. This guide will explore some of the most promising of these targets.

Kinase Inhibition: Targeting a Critical Hub in Cellular Signaling

Kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of drug targets. Several 2-(pyridin-2-yl) compounds have emerged as potent kinase inhibitors.

Apoptosis Signal-regulating Kinase 1 (ASK1)

ASK1 is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and is a key mediator of cellular stress responses.[1] Chronic activation of ASK1 is implicated in a variety of diseases, including fibrosis, inflammatory disorders, and neurodegenerative conditions.[1]

Mechanism of Action and Structure-Activity Relationship (SAR):

A notable class of ASK1 inhibitors features a 1-pyridin-2-yl-3-phenylurea scaffold.[1] The urea moiety is crucial for activity, forming key hydrogen bond interactions within the ATP-binding pocket of the kinase. The 2-(pyridin-2-yl) group often occupies a specific pocket, and its substitution pattern can significantly modulate potency and selectivity. For instance, in a series of novel pyridin-2-yl urea inhibitors, "Compound 2" demonstrated an IC50 of 1.55 ± 0.27 nM, comparable to the clinical candidate Selonsertib.[2] The introduction of a non-aromatic ring, such as an indoline, in place of a phenyl group has been shown to increase IC50 values, highlighting the importance of this part of the molecule for binding affinity.[2]

Quantitative Data for ASK1 Inhibitors:

| Compound Class | Example Compound | Target | IC50 (nM) | Reference |

| Pyridin-2-yl Urea | Compound 2 | ASK1 | 1.55 ± 0.27 | [2] |

| Pyridin-2-yl Urea | Selonsertib (GS-4997) | ASK1 | Comparable to Compound 2 | [2] |

| N-benzyl pyridine-2-one | Compound 21c | ASK1 | 9.13 | [3] |

| N-benzyl pyridine-2-one | Compound 21d | ASK1 | 1.73 | [3] |

Experimental Protocol: In Vitro ASK1 Kinase Assay

The following is a generalized protocol for a cell-free ASK1 kinase assay, often used for the initial screening and characterization of inhibitors.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by ASK1. The amount of phosphorylation is quantified, typically using a luminescent or fluorescent readout.

Materials:

-

Recombinant human ASK1 enzyme

-

Kinase substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (containing MgCl2, DTT, and a buffering agent like HEPES)

-

Test compounds (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production)

-

96-well or 384-well plates (white, for luminescence)

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration range is 10 mM to 0.1 nM.

-

Reaction Setup: In a multi-well plate, add the following components in order:

-

Kinase assay buffer.

-

Test compound or DMSO (for control wells).

-

Recombinant ASK1 enzyme.

-

Kinase substrate.

-

-

Initiation of Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be close to the Km value for ASK1, if known, to ensure sensitive detection of competitive inhibitors.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

Detection: Add the detection reagent according to the manufacturer's instructions. This reagent typically stops the kinase reaction and initiates a signal-generating step.

-

Data Acquisition: Read the luminescence signal on a plate reader.

-

Data Analysis:

-

Subtract the background signal (wells with no enzyme).

-

Normalize the data to the positive control (DMSO-treated wells, representing 100% activity) and negative control (wells with a known potent inhibitor or no ATP, representing 0% activity).

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Causality Behind Experimental Choices:

-

Cell-free assay: This format is chosen for initial screening because it directly measures the interaction between the compound and the target enzyme without the complexities of cellular uptake, metabolism, and off-target effects.

-

ADP-Glo™ Assay: This detection method is highly sensitive and has a broad dynamic range. It measures the amount of ADP produced, which is a direct product of the kinase reaction, providing a robust and reliable readout of enzyme activity.

-

ATP concentration at Km: Using an ATP concentration near its Michaelis-Menten constant (Km) for the enzyme allows for the sensitive detection of ATP-competitive inhibitors.

Signaling Pathway Visualization:

Caption: The ASK1 signaling cascade initiated by cellular stress.

G-Protein Coupled Receptor (GPCR) Modulation

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of modern medicines. The 2-(pyridin-2-yl) scaffold has been successfully incorporated into ligands that modulate GPCR activity.

G-Protein Coupled Receptor 39 (GPR39)

GPR39 is a zinc-sensing GPCR that is implicated in various physiological processes, including insulin secretion, gastrointestinal function, and neuronal activity.[4] Agonists of GPR39 are being investigated as potential therapeutics for type 2 diabetes.[4]

Mechanism of Action and SAR:

2-Pyridylpyrimidine derivatives have been identified as the first orally bioavailable and potent agonists of GPR39.[4][5] The biaryl moiety, which includes the 2-(pyridin-2-yl)pyrimidine core, is essential for GPR39-stimulating activity.[6] Structure-activity relationship studies have shown that modifications to the substituents on the pyrimidine ring can fine-tune the potency and pharmacokinetic properties of these agonists.[4] Interestingly, these compounds appear to act as positive allosteric modulators, as they do not compete with zinc for binding to the receptor, and their effects can be potentiated by the presence of zinc.[4][7]

Quantitative Data for GPR39 Agonists:

| Compound Class | Example Compound | Target | EC50 (nM) | Reference |

| 2-Pyridylpyrimidine | Compound 3 (TC-G 1008) | Human GPR39 | < 1 | [4][6] |

| 2-Pyridylpyrimidine | Compound 3 (TC-G 1008) | Rat GPR39 | < 1 | [4][6] |

Experimental Protocol: GPR39 Functional Assay (IP-One HTRF)

This protocol describes a method to measure the activation of GPR39 by monitoring the accumulation of inositol monophosphate (IP1), a downstream product of the Gαq signaling pathway.

Principle: GPR39 signals through the Gαq pathway, leading to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3). IP3 is rapidly metabolized to IP1. The IP-One HTRF (Homogeneous Time-Resolved Fluorescence) assay is a competitive immunoassay that measures the accumulation of IP1.

Materials:

-

HEK293 cells stably expressing human GPR39.

-

Cell culture medium and supplements.

-

IP-One HTRF assay kit (Cisbio), containing IP1-d2 (acceptor) and anti-IP1-cryptate (donor).

-

Test compounds (dissolved in DMSO).

-

Zinc chloride (ZnCl2) as a reference agonist.

-

White, low-volume 384-well plates.

-

HTRF-compatible plate reader.

Procedure:

-

Cell Culture and Seeding: Culture the GPR39-expressing HEK293 cells according to standard protocols. Seed the cells into the 384-well plates and grow to confluence.

-

Compound Addition: On the day of the assay, remove the culture medium and add the test compounds diluted in assay buffer. Include a positive control (e.g., a known GPR39 agonist or ZnCl2) and a negative control (DMSO).

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for IP1 accumulation.

-

Lysis and Detection: Add the IP1-d2 conjugate followed by the anti-IP1-cryptate conjugate to lyse the cells and initiate the HTRF detection reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes in the dark.

-

Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Normalize the data to the positive and negative controls.

-

Plot the normalized response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Causality Behind Experimental Choices:

-

Stable Cell Line: Using a cell line that stably expresses the receptor of interest ensures consistent receptor density and a more reproducible assay.

-

IP-One Assay: Measuring the accumulation of IP1, a stable metabolite of IP3, provides a more robust and less transient readout of Gαq activation compared to measuring intracellular calcium, which is often rapid and transient.

-

HTRF Technology: HTRF is a highly sensitive and robust assay format with a low background signal, making it well-suited for high-throughput screening.

Signaling Pathway Visualization:

Caption: The GPR39 signaling pathway upon activation by agonists.[8][9][10][11][12]

Other Key Enzyme Targets

Beyond kinases, the 2-(pyridin-2-yl) scaffold has proven to be effective in targeting a range of other enzymes implicated in various diseases.

Lipoxygenase (LOX)

Lipoxygenases are iron-containing enzymes that play a crucial role in the biosynthesis of inflammatory mediators like leukotrienes.[13] Inhibition of LOX is a therapeutic strategy for inflammatory diseases.

Mechanism and SAR:

N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives have been identified as lipoxygenase inhibitors with potential anticancer activity. The 2-(pyridin-2-yl) moiety is a key part of this scaffold, and substitutions on the benzamide ring can modulate activity.

Experimental Protocol: Spectrophotometric Lipoxygenase Activity Assay

Principle: This assay measures the increase in absorbance at 234 nm, which corresponds to the formation of a conjugated diene hydroperoxide product when lipoxygenase acts on a polyunsaturated fatty acid substrate like linoleic acid.[13]

Materials:

-

Soybean lipoxygenase (or other purified LOX enzyme).

-

Linoleic acid (substrate).

-

Borate buffer (pH 9.0).

-

Test compounds (dissolved in DMSO).

-

UV-transparent 96-well plates.

-

Spectrophotometer capable of reading absorbance at 234 nm in kinetic mode.

Procedure:

-

Reagent Preparation: Prepare a stock solution of linoleic acid in ethanol and dilute it in borate buffer to the desired final concentration. Prepare serial dilutions of the test compounds.

-

Assay Setup: In a UV-transparent 96-well plate, add:

-

Borate buffer.

-

Test compound or DMSO.

-

Lipoxygenase enzyme solution.

-

-

Pre-incubation: Incubate the plate for a short period (e.g., 5 minutes) at room temperature.

-

Reaction Initiation: Add the linoleic acid substrate to all wells to start the reaction.

-

Data Acquisition: Immediately begin reading the absorbance at 234 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes.

-

Data Analysis:

-

Determine the rate of reaction (change in absorbance per minute) from the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

-

Causality Behind Experimental Choices:

-

Spectrophotometric Detection: This method is straightforward, cost-effective, and directly measures the formation of the product, providing a real-time kinetic analysis of enzyme activity.[14]

-

Borate Buffer (pH 9.0): Many lipoxygenases have an optimal pH in the alkaline range, and this buffer system provides a stable environment for the enzyme.

Methionine Aminopeptidase (MetAP)

MetAPs are metalloproteases that remove the N-terminal methionine from newly synthesized proteins, a crucial step in protein maturation.[15] They are essential for cell proliferation and are considered targets for anti-cancer and anti-inflammatory therapies.

Mechanism and SAR:

2-(2'-Pyridyl)benzimidazole has been identified as an inhibitor of E. coli methionine aminopeptidase.[15] More recently, 2-(pyridin-2-yl)quinazoline derivatives have been discovered as potent and selective inhibitors of human MetAP1 that are active in cells.[16][17] The chelating ability of the 2-(pyridin-2-yl) moiety is likely important for interacting with the metal ions in the active site of the enzyme.

β-Secretase (BACE-1)

BACE-1 is an aspartyl protease that plays a key role in the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[18][19] BACE-1 inhibitors are a major focus of Alzheimer's drug discovery.

Mechanism and SAR:

Various pyridine-containing scaffolds, including those with a 2-(pyridin-2-yl) element, have been explored as BACE-1 inhibitors.[18][19][20][21][22] Fused pyridine analogues have been designed to interact with the 10s loop of the S3 pocket of BACE-1, leading to high selectivity over the related enzyme BACE-2.[21][22]

Experimental Protocol: Fluorogenic BACE-1 Activity Assay

Principle: This assay uses a peptide substrate containing a fluorophore and a quencher. Cleavage of the peptide by BACE-1 separates the fluorophore and quencher, resulting in an increase in fluorescence.[23][24][25][26][27]

Materials:

-

Recombinant human BACE-1 enzyme.

-

Fluorogenic BACE-1 substrate (e.g., a peptide with EDANS/DABCYL FRET pair).

-

Assay buffer (typically an acidic buffer, e.g., sodium acetate, pH 4.5).

-

Test compounds.

-

BACE-1 inhibitor (as a positive control).

-

Black, opaque 96-well or 384-well plates.

-

Fluorescence plate reader.

Procedure:

-

Assay Setup: In a black microplate, add the assay buffer, test compound or DMSO, and BACE-1 enzyme.

-

Pre-incubation: Incubate for a short period to allow the compound to bind to the enzyme.

-

Reaction Initiation: Add the fluorogenic substrate to all wells.

-

Incubation: Incubate the plate at 37°C, protected from light, for a defined period (e.g., 60 minutes).

-

Data Acquisition: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described for the other enzyme assays.

Causality Behind Experimental Choices:

-

Fluorogenic Substrate: This provides a highly sensitive and direct measure of enzyme activity with a high signal-to-noise ratio.

-

Acidic pH: BACE-1 has an acidic pH optimum, reflecting its localization in acidic intracellular compartments like endosomes.

Poly(ADP-ribose) Polymerase (PARP)

PARP enzymes are crucial for the DNA damage response. PARP inhibitors have emerged as a successful class of anti-cancer drugs, particularly for tumors with deficiencies in other DNA repair pathways (e.g., BRCA mutations).

Mechanism and SAR:

The 2-(pyridin-2-yl) moiety has been incorporated into various heterocyclic systems to generate PARP inhibitors. The nitrogen atom of the pyridine can participate in key interactions within the NAD+ binding pocket of the enzyme.

Experimental Protocol: Colorimetric PARP Activity Assay

Principle: This assay measures the incorporation of biotinylated NAD+ into a PAR polymer on histone proteins coated on a microplate. The amount of incorporated biotin is then detected using streptavidin-HRP and a colorimetric substrate.[28][29][30]

Materials:

-

PARP enzyme.

-

Histone-coated microplate.

-

Activated DNA (to stimulate PARP activity).

-

Biotinylated NAD+.

-

Test compounds.

-

Streptavidin-HRP conjugate.

-

Colorimetric HRP substrate (e.g., TMB).

-

Stop solution (e.g., sulfuric acid).

-

Plate reader capable of measuring absorbance.

Procedure:

-

Plate Hydration: Rehydrate the histone-coated wells with PARP buffer.

-

Reaction Setup: Add the test compound, PARP enzyme, activated DNA, and biotinylated NAD+ to the wells.

-

Incubation: Incubate to allow the PARP reaction to proceed.

-

Washing: Wash the plate to remove unincorporated reagents.

-

Detection: Add streptavidin-HRP and incubate. Wash again, then add the colorimetric substrate.

-

Data Acquisition: Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength.

-

Data Analysis: Determine IC50 values as previously described.

Causality Behind Experimental Choices:

-

ELISA-based format: This format is robust, well-established, and allows for the separation of reaction components through washing steps, reducing interference.[28]

-

Biotin-Streptavidin Detection: This system provides a highly specific and amplified signal, leading to good assay sensitivity.

Applications in Multifactorial Diseases

The versatility of the 2-(pyridin-2-yl) scaffold makes it particularly suitable for developing therapies for complex diseases with multiple pathological drivers.

Cancer

As discussed, 2-(pyridin-2-yl) compounds target several key pathways in oncology, including:

-

Kinase signaling: Inhibition of kinases like ASK1 can impact cell survival and proliferation.

-

DNA repair: PARP inhibition is a clinically validated strategy.

-

Inflammation: Inhibition of enzymes like lipoxygenase can modulate the tumor microenvironment.

Neurodegenerative Diseases

In the context of Alzheimer's disease, 2-(pyridin-2-yl) derivatives are being investigated for their ability to:

-

Inhibit BACE-1: To reduce the production of Aβ peptides.[18][19]

-

Inhibit Aβ aggregation: Some compounds can directly interfere with the aggregation of Aβ into toxic oligomers and fibrils.

-

Chelate metal ions: The metal-chelating properties of the 2-(pyridin-2-yl) motif can be beneficial, as metal dyshomeostasis is implicated in Aβ aggregation and oxidative stress.

Experimental Protocol: Thioflavin T (ThT) Amyloid Aggregation Assay

Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils. This assay monitors the kinetics of Aβ aggregation in the presence and absence of an inhibitor.[31][32][33][34][35]

Materials:

-

Synthetic Aβ peptide (e.g., Aβ42).

-

Thioflavin T (ThT).

-

Assay buffer (e.g., phosphate buffer, pH 7.4).

-

Test compounds.

-

Black, clear-bottom 96-well plates.

-

Fluorescence plate reader with bottom-reading capabilities and temperature control.

Procedure:

-

Aβ Preparation: Prepare a stock solution of Aβ peptide, ensuring it is monomeric before starting the assay (e.g., by dissolving in hexafluoroisopropanol and then removing the solvent).

-

Assay Setup: In a 96-well plate, combine the assay buffer, ThT, and the test compound or DMSO.

-

Reaction Initiation: Add the monomeric Aβ peptide to all wells.

-

Data Acquisition: Place the plate in a fluorescence plate reader set to 37°C. Measure the ThT fluorescence (e.g., Ex: 440 nm, Em: 485 nm) at regular intervals over a period of several hours to days, with intermittent shaking to promote aggregation.

-

Data Analysis:

-

Plot fluorescence intensity versus time for each condition.

-

Analyze the kinetic curves to determine parameters such as the lag time, the maximum fluorescence intensity, and the apparent rate of aggregation.

-

Compare the curves for the compound-treated samples to the control to assess the inhibitory effect.

-

Causality Behind Experimental Choices:

-

Thioflavin T: It is the gold-standard dye for detecting amyloid fibrils due to its specificity and the large fluorescence enhancement upon binding.[34]

-

Kinetic Monitoring: Tracking the aggregation process over time provides valuable information about the mechanism of inhibition (e.g., whether the compound affects nucleation, elongation, or both).

Conclusion and Future Perspectives

The 2-(pyridin-2-yl) scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its ability to interact with a wide range of pharmacological targets, from kinases and GPCRs to metalloproteases and DNA repair enzymes, underscores its therapeutic potential. The compounds derived from this scaffold have shown promise in critical areas of unmet medical need, including oncology, metabolic disorders, and neurodegenerative diseases.

Future research in this area will likely focus on several key aspects:

-

Improving Selectivity: As many of the targets (e.g., kinases) belong to large families of related proteins, achieving high selectivity to minimize off-target effects will remain a primary challenge and a key goal.

-

Multi-target Drug Design: For complex diseases like Alzheimer's, designing single molecules that can modulate multiple targets (e.g., BACE-1 and Aβ aggregation) is an attractive strategy. The versatility of the 2-(pyridin-2-yl) scaffold makes it well-suited for this approach.

-

Exploring New Target Space: As our understanding of disease biology evolves, new therapeutic targets will be identified. The proven track record of the 2-(pyridin-2-yl) scaffold will undoubtedly make it a valuable starting point for developing novel modulators for these emerging targets.

The continued exploration of the chemical space around the 2-(pyridin-2-yl) core, coupled with advanced computational and experimental screening techniques, promises to yield the next generation of innovative therapeutics.

References

-

Peukert, S., et al. (2014). Discovery of 2-Pyridylpyrimidines as the First Orally Bioavailable GPR39 Agonists. ACS Medicinal Chemistry Letters, 5(10), 1114-1118. [Link]

-

Peukert, S., et al. (2014). Discovery of 2-Pyridylpyrimidines as the First Orally Bioavailable GPR39 Agonists. ACS Medicinal Chemistry Letters, 5(10), 1114-1118. [Link]

-

Stav-Noraas, H., et al. (2022). Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format. STAR Protocols, 3(2), 101416. [Link]

-

AMSBIO. (n.d.). β-Secretase Activity Assay Kit. [Link]

-

Stav-Noraas, H., et al. (2022). Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format. STAR Protocols, 3(2), 101416. [Link]

-

Jung, H. A., et al. (2010). Design and synthesis of 1,4-dihydropyridine derivatives as BACE-1 inhibitors. European Journal of Medicinal Chemistry, 45(6), 2539-2546. [Link]

-

Peukert, S., et al. (2014). Discovery of 2-Pyridylpyrimidines as the First Orally Bioavailable GPR39 Agonists. ACS Medicinal Chemistry Letters, 5(10), 1114-1118. [Link]

-

Kim, D., et al. (2020). Discovery of a 2-pyridinyl urea-containing compound YD57 as a potent inhibitor of apoptosis signal-regulating kinase 1 (ASK1). European Journal of Medicinal Chemistry, 195, 112277. [Link]

-

Pinheiro, F. A. B., & Macedo, B. (2018). α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay. Bio-protocol, 8(14), e2933. [Link]

-

BioVision. (n.d.). Lipoxygenase Activity Assay Kit (Fluorometric). [Link]

-

Poupardin, R., et al. (2018). Schematic representation of ZnR/GPR39 signalling. ResearchGate. [Link]

-

Promega. (n.d.). PARP and DDR Pathway Drug Discovery. [Link]

-

BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). [Link]

-

Yuste-Checa, P., & Hartl, F. U. (2025). Amyloid beta (M1-42) Aggregation Monitored by Thioflavin-T (ThT) Fluorescence in a Plate Reader. protocols.io. [Link]

-

Kudo, T., & Tanii, H. (2013). Role of Pyridines in Medicinal Chemistry and Design of BACE 1 Inhibitors Possessing a Pyridine Scaffold. IntechOpen. [Link]

-

Wang, Y., et al. (2020). PARP Activity Assay. Bio-protocol, 10(15), e3709. [Link]

-

Wierenga, E. A. M., et al. (2021). The Zinc-Sensing Receptor GPR39 in Physiology and as a Pharmacological Target. International Journal of Molecular Sciences, 22(8), 3879. [Link]

-

Ueno, T., et al. (2021). Discovery of Extremely Selective Fused Pyridine-Derived β-Site Amyloid Precursor Protein-Cleaving Enzyme (BACE1) Inhibitors with High In Vivo Efficacy through 10s Loop Interactions. Journal of Medicinal Chemistry, 64(19), 14497-14513. [Link]

-

Liu, K., et al. (2022). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. International Journal of Molecular Sciences, 23(4), 2055. [Link]

-

Wierenga, E. A. M., et al. (2021). The Zinc-Sensing Receptor GPR39 in Physiology and as a Pharmacological Target. International Journal of Molecular Sciences, 22(8), 3879. [Link]

-

Pinto, M. C., et al. (2001). Colorimetric Method for the Determination of Lipoxygenase Activity. Journal of Agricultural and Food Chemistry, 49(1), 403-407. [Link]

-

Holst, B., et al. (2011). GPR39: a Zn2+-activated G protein-coupled receptor that regulates pancreatic, gastrointestinal and neuronal functions. Cellular and Molecular Life Sciences, 68(1), 85-95. [Link]

-

Nilsson, M. R. (2017). ThT 101: a primer on the use of thioflavin T to investigate amyloid formation. Amyloid, 24(sup1), 1-6. [Link]

-

Patel, K., et al. (2022). Advances in the Synthetic Approaches to β-Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review. ACS Omega, 7(33), 28691-28723. [Link]

-

Popa, A., et al. (2021). Role of GPR39 in Neurovascular Homeostasis and Disease. International Journal of Molecular Sciences, 22(15), 8200. [Link]

-

Ueno, T., et al. (2021). Discovery of Extremely Selective Fused Pyridine-Derived β-Site Amyloid Precursor Protein-Cleaving Enzyme (BACE1) Inhibitors with High In Vivo Efficacy through 10s Loop Interactions. ChEMBL. [Link]

-

Bio-Techne. (n.d.). Lipoxygenase Activity Assay Kit (Colorimetric). [Link]

-

Wessels, D., et al. (2009). Signal transduction pathway of GPR39. ResearchGate. [Link]

- Man-Ting, Y., et al. (2008). Thioflavin t method for detection of amyloid polypeptide fibril aggregation.

-

Sato, S., et al. (2016). Discovery and Characterization of Novel GPR39 Agonists Allosterically Modulated by Zinc. Molecular Pharmacology, 90(6), 769-780. [Link]

-

Li, X., et al. (2013). Pyridinylquinazolines Selectively Inhibit Human Methionine Aminopeptidase-1 in Cells. Journal of Medicinal Chemistry, 56(10), 3996-4016. [Link]

-

Li, X., et al. (2013). Pyridinylquinazolines selectively inhibit human methionine aminopeptidase-1 in cells. Journal of Medicinal Chemistry, 56(10), 3996-4016. [Link]

-

Wang, Y., et al. (2023). Dual inhibitors of ASK1 and PDK1 kinases: Design, synthesis, molecular docking and mechanism studies of N-benzyl pyridine-2-one containing derivatives as anti-fibrotic agents. European Journal of Medicinal Chemistry, 247, 115024. [Link]

-

Li, X., et al. (2011). Pyridinylpyrimidines selectively inhibit human methionine aminopeptidase-1. Bioorganic & Medicinal Chemistry Letters, 21(19), 5749-5752. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Dual inhibitors of ASK1 and PDK1 kinases: Design, synthesis, molecular docking and mechanism studies of N-benzyl pyridine-2-one containing derivatives as anti-fibrotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 2-Pyridylpyrimidines as the First Orally Bioavailable GPR39 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 2-Pyridylpyrimidines as the First Orally Bioavailable GPR39 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery and Characterization of Novel GPR39 Agonists Allosterically Modulated by Zinc - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Zinc-Sensing Receptor GPR39 in Physiology and as a Pharmacological Target - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GPR39: a Zn2+-activated G protein-coupled receptor that regulates pancreatic, gastrointestinal and neuronal functions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Colorimetric method for the determination of lipoxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Pyridinylquinazolines Selectively Inhibit Human Methionine Aminopeptidase-1 in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 18. Design and synthesis of 1,4-dihydropyridine derivatives as BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. semanticscholar.org [semanticscholar.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Document: Discovery of Extremely Selective Fused Pyridine-Derived β-Site Amyloid Precursor Protein-Cleaving Enzyme (BACE1) Inhibitors with High In Vi... - ChEMBL [ebi.ac.uk]

- 23. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]

- 24. resources.amsbio.com [resources.amsbio.com]

- 25. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. resources.novusbio.com [resources.novusbio.com]

- 27. resources.rndsystems.com [resources.rndsystems.com]

- 28. bpsbioscience.com [bpsbioscience.com]

- 29. benchchem.com [benchchem.com]

- 30. bio-protocol.org [bio-protocol.org]

- 31. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]

- 32. bio-protocol.org [bio-protocol.org]

- 33. protocols.io [protocols.io]

- 34. tandfonline.com [tandfonline.com]

- 35. US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation - Google Patents [patents.google.com]

Discovery of Novel Pyridin-2-yl Based Therapeutic Agents: A Strategic Guide to Scaffold-Centric Drug Design

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Enduring Primacy of the Pyridin-2-yl Scaffold

The pyridine ring system, a foundational six-membered aromatic heterocycle, is a cornerstone of modern medicinal chemistry, consistently featured in a multitude of clinically successful drugs.[1][2] Its prevalence is not a matter of chance but a direct result of its advantageous physicochemical properties that allow for multifaceted interactions with biological targets and favorable pharmacokinetic profiles.[1][3] Among its isomers, the pyridin-2-yl moiety has emerged as a particularly "privileged" scaffold, offering a unique vector for molecular interactions that medicinal chemists have adeptly exploited across a vast landscape of therapeutic areas, including oncology, inflammation, and infectious diseases.[2][4][5]

This guide provides an in-depth exploration of the strategic considerations and practical methodologies involved in the discovery of novel pyridin-2-yl based therapeutic agents. Moving beyond a mere recitation of facts, we will dissect the causal relationships behind experimental choices, present self-validating protocols, and ground our discussion in authoritative, verifiable literature.

Section 1: The Physicochemical Rationale for the Pyridin-2-yl Scaffold

The utility of the pyridin-2-yl group in drug design is rooted in a compelling set of intrinsic chemical properties. Understanding these properties is fundamental to rationally designing new chemical entities.

-

Strategic Basicity and Solubility: The nitrogen atom within the pyridine ring is sp2 hybridized, with its lone pair of electrons occupying an orbital orthogonal to the aromatic system.[6] This makes the lone pair available to accept a proton, rendering the ring basic (pKa of the pyridinium ion is ~5.25).[1] This moderate basicity is a critical tool for medicinal chemists; it allows for salt formation, which can significantly enhance aqueous solubility and improve drug formulation characteristics.[3]

-

Hydrogen Bonding Capability: The ring nitrogen is a potent hydrogen bond acceptor.[1][7] In the pyridin-2-yl configuration, this acceptor is positioned adjacent to the point of substitution, creating a defined spatial vector for forming high-affinity interactions with hydrogen bond donors (e.g., backbone NH groups or amino acid side chains like serine or threonine) in enzyme active sites or receptor binding pockets.

-

Aromaticity and π-π Stacking: As an aromatic ring, the pyridine scaffold readily participates in π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan in target proteins.[1] This contributes significantly to the overall binding affinity of the ligand.

-

Bioisosteric Versatility: The pyridin-2-yl group is frequently employed as a bioisostere for a phenyl ring.[1] This substitution, while maintaining similar size and shape, introduces a nitrogen atom that can fundamentally alter a compound's properties by introducing a hydrogen bond acceptor, modulating electronic characteristics, and providing a handle for improving solubility and metabolic stability.[7]

Section 2: Core Synthetic Strategies and Methodologies

The accessibility of diverse pyridin-2-yl derivatives through robust synthetic chemistry is a key driver of its widespread use. While classical methods like the Hantzsch synthesis produce the core pyridine ring, the functionalization to create novel therapeutic agents often relies on coupling reactions and derivatization of pre-formed pyridin-2-yl building blocks.[8]

Key Synthetic Workflow: Synthesis of Pyridin-2-yl Urea Derivatives

A prominent class of pyridin-2-yl based agents are urea derivatives, which have shown potent activity as kinase inhibitors.[4] The synthesis is typically a robust, high-yield, two-step process starting from a commercially available 2-aminopyridine derivative.

Caption: General synthetic workflow for Pyridin-2-yl urea derivatives.

Detailed Experimental Protocol: Synthesis of a Novel Pyridin-2-yl Urea Kinase Inhibitor

This protocol is adapted from methodologies described for the synthesis of Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitors.[4]

Objective: To synthesize a target pyridin-2-yl urea compound from a 2-aminopyridine precursor.

Materials & Reagents:

-

Starting Material: 6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine (IPTPA)

-

Phenyl chloroformate

-

Target Amine (e.g., 4-fluoroaniline)

-

N,N-Diisopropylethylamine (DIPEA)

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer and stir bars

-

Round bottom flasks

-

Nitrogen or Argon supply for inert atmosphere

-

Standard glassware for workup and purification

-

Silica gel for column chromatography

-

NMR spectrometer and LC-MS for characterization

Procedure:

-

Intermediate Synthesis: a. Dissolve 1.0 equivalent of the starting 2-aminopyridine (IPTPA) in anhydrous DCM under an inert atmosphere. b. Add 1.1 equivalents of pyridine to the solution and cool the mixture to 0°C in an ice bath. c. Add 1.05 equivalents of phenyl chloroformate dropwise to the stirred solution. d. Allow the reaction to warm to room temperature and stir overnight. e. Monitor reaction completion by Thin Layer Chromatography (TLC) or LC-MS. f. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carbamate intermediate.

-

Final Urea Synthesis: a. Dissolve the crude intermediate from the previous step in a suitable solvent like DCM. b. Add 1.2 equivalents of the desired target amine (e.g., 4-fluoroaniline). c. Add 1.5 equivalents of DIPEA to the mixture. d. Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS). e. Concentrate the reaction mixture and purify the residue by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to afford the final pyridin-2-yl urea product.[4]

-

Characterization: a. Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[4]

Section 3: Therapeutic Targets and Biological Mechanisms

Pyridin-2-yl based agents modulate a wide spectrum of biological targets, demonstrating significant therapeutic potential in multiple disease areas.

Kinase Inhibition in Oncology and Inflammatory Disease

Protein kinases are one of the most significant classes of drug targets, and the pyridin-2-yl scaffold is a key feature in many kinase inhibitors.[4]

-

ASK1 Inhibition: Apoptosis signal-regulating kinase 1 (ASK1) is a component of the MAPK signaling cascade and a therapeutic target for diseases involving inflammation and apoptosis.[4] Novel pyridin-2-yl urea compounds have been developed as potent ASK1 inhibitors, with some exhibiting IC50 values in the low nanomolar range (e.g., 1.55 ± 0.27 nM), comparable to clinical candidates.[4] These inhibitors typically bind in the ATP-binding pocket of the kinase.

Caption: Simplified ASK1 signaling pathway inhibited by pyridin-2-yl agents.

-

VEGFR-2 Inhibition: Several pyridine-based small molecules, including the FDA-approved drug Sorafenib, function as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy for inhibiting angiogenesis.[5]

Anticancer and Anti-Proliferative Activity

Beyond specific kinase targets, pyridin-2-yl derivatives have demonstrated broad anti-proliferative effects against various cancer cell lines.

-

Osteosarcoma: Novel 2-phenyl-3-(pyridin-2-yl)thiazolidin-4-one derivatives have been identified as potent inhibitors of osteosarcoma cell proliferation, with a lead compound showing an IC50 of 21.9 nM and significant in vivo efficacy in mouse models.[9]

-

Breast and Colon Cancer: Hybrid molecules incorporating both pyridine and urea scaffolds have shown potent cytotoxicity against MCF7 (breast) and HCT116 (colon) cancer cell lines, with some compounds exhibiting GI50 values in the sub-micromolar range.[5]

Anti-Fibrotic Activity

Fibrosis is characterized by the excessive accumulation of extracellular matrix components like collagen. Certain pyridin-2-yl derivatives have shown promise in mitigating this process.

-

Hepatic Fibrosis: A series of 2-(pyridin-2-yl) pyrimidine derivatives were evaluated for their anti-fibrotic activity in hepatic stellate cells.[10] Several compounds were more potent than the clinical drug Pirfenidone, effectively inhibiting the expression of collagen and the content of hydroxyproline in cell culture.[10]

Table 1: Biological Activity of Representative Pyridin-2-yl Compounds

| Compound Class | Target/Cell Line | Biological Activity | Reference |

| Pyridin-2-yl Urea | ASK1 Kinase | IC50: 1.55 nM | [4] |

| Pyridine-Urea Hybrid (8a) | MCF7 (Breast Cancer) | GI50: 0.06 µM | [5] |

| Pyridine-Urea Hybrid (8h) | HCT116 (Colon Cancer) | GI50: 0.33 µM | [5] |

| Thiazolidinone (R)-8i | MNNG/HOS (Osteosarcoma) | IC50: 21.9 nM | [9] |

| 2-(Pyridin-2-yl) Pyrimidine (12m) | HSC-T6 (Hepatic Stellate Cells) | IC50: 45.69 µM | [10] |

| 2-(Pyridin-2-yl) Pyrimidine (12q) | HSC-T6 (Hepatic Stellate Cells) | IC50: 45.81 µM | [10] |

Section 4: A Framework for Discovery: From Target to Lead

The discovery of a novel pyridin-2-yl therapeutic is a systematic process integrating computational design, chemical synthesis, and biological evaluation.

Caption: Integrated workflow for pyridin-2-yl based drug discovery.

This workflow emphasizes a cyclical, data-driven approach. Initial hits from screening are rapidly evaluated for cellular activity.[9] Mechanistic studies then confirm the on-target effect.[10] This biological data, combined with computational modeling, informs the next round of synthesis in a process of iterative optimization to improve potency, selectivity, and drug-like properties.[4][5]

Section 5: Future Perspectives and Conclusion

The pyridin-2-yl scaffold is not merely a historical relic of medicinal chemistry; it remains a dynamic and highly relevant platform for the discovery of new medicines.[1][11] Future innovations will likely focus on several key areas:

-

Novel Hybrid Scaffolds: The strategy of combining the pyridin-2-yl motif with other pharmacologically active fragments to create hybrid molecules is a promising avenue for developing agents with multi-target activity or improved properties.[5]

-

Targeting Novel Pathways: As our understanding of disease biology expands, the proven versatility of the pyridin-2-yl scaffold will be applied to novel and challenging targets.

-

Advanced Synthetic Methodologies: The development of more efficient and greener synthetic methods will enable the rapid generation of more diverse and complex pyridin-2-yl libraries, accelerating the pace of discovery.[12]

References

-

Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. (2025). National Center for Biotechnology Information. [Link]

-

RECENT DEVELOPMENTS IN THE SYNTHESIS AND APPLICATIONS OF PYRIDINES. ScienceDirect. [Link]

-

Recent Developments in the Synthesis and Applications of Pyridines - 1st Edition. Elsevier. [Link]

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). gssrr.org. [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). National Center for Biotechnology Information. [Link]

-

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2020). PubMed. [Link]

-

Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights. (2023). MDPI. [Link]

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). ResearchGate. [Link]

-

Novel 2-phenyl-3-(Pyridin-2-yl) thiazolidin-4-one derivatives as potent inhibitors for proliferation of osteosarcoma cells in vitro and in vivo. (2022). PubMed. [Link]

-

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2020). National Center for Biotechnology Information. [Link]

-

Collection - Discovery of Novel Class of METTL3 Inhibitors with a Pyridin-2(1H)‑one Moiety - ACS Medicinal Chemistry Letters. Figshare. [Link]

-

A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. (2024). Journal of Chemical Reviews. [Link]

-

Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing. [Link]

-

Synthesis and Antitumor Potency of 2E,21E-bis-(2-Pyridinylidene)-hollongdione in NCI-60 Panel and Zebrafish Model. (2026). MDPI. [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers. [Link]

-

Pyridine scaffold: its diverse biological actions. (2024). International Journal of Novel Research and Development. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ijnrd.org [ijnrd.org]

- 7. jchemrev.com [jchemrev.com]

- 8. sarchemlabs.com [sarchemlabs.com]

- 9. Novel 2-phenyl-3-(Pyridin-2-yl) thiazolidin-4-one derivatives as potent inhibitors for proliferation of osteosarcoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Developments in the Synthesis and Applications of Pyridines - 1st Edition | Elsevier Shop [shop.elsevier.com]

Methodological & Application

Strategic Deployment of Pyridin-2-yl Motifs in Drug Discovery

From Privileged Pharmacophore to Synthetic Directing Group

Abstract

The pyridin-2-yl moiety (2-pyridyl) is a cornerstone of modern medicinal chemistry, appearing in over 50 FDA-approved therapeutics. Its utility is dual-faceted: it acts as a robust pharmacophore that modulates physicochemical properties (solubility, basicity) and target engagement (kinase hinge binding), and serves as a powerful directing group (DG) in C–H activation chemistries. This guide provides a technical deep-dive into the strategic application of pyridin-2-yl compounds, offering validated protocols for their synthesis and physicochemical profiling.[1]

Part 1: Medicinal Chemistry Rationale

The "Phenyl-Pyridine Switch"

Replacing a phenyl ring with a pyridine ring (bioisosteric replacement) is a high-impact strategy in lead optimization.[2] This "switch" often resolves critical ADMET liabilities without altering the core scaffold geometry.

| Feature | Phenyl Ring | Pyridin-2-yl Ring | Impact on Drug Design |

| Electronic Nature | Electron-neutral/rich | Electron-deficient (π-deficient) | Pyridine is less susceptible to oxidative metabolism (CYP450) than phenyl. |

| H-Bonding | None | H-bond Acceptor (N lone pair) | Critical for binding in kinase hinge regions or GPCR pockets. |

| Solubility | Lipophilic (High LogP) | Polar (Lower LogP) | Improves aqueous solubility; reduces non-specific binding. |

| Basicity (pKa) | N/A | ~5.2 (Conjugate acid) | Can form salts; tunable via substitution (e.g., 2-amino vs. 2-methyl). |

Case Study: Kinase Inhibition

In kinase inhibitors like Imatinib and Crizotinib , the pyridin-2-yl motif is not merely structural; it is functional. The nitrogen atom often functions as a hydrogen bond acceptor, interacting with the backbone NH residues of the kinase hinge region.

Diagram 1: The Phenyl-Pyridine Switch Logic

Caption: Decision logic for replacing a phenyl group with a pyridin-2-yl moiety to optimize ADMET properties.

Part 2: Synthetic Utility – The Directing Group (DG)

Beyond its role in the final drug, the pyridin-2-yl group is a "privileged" Directing Group (DG) in transition-metal catalyzed C–H activation. The nitrogen lone pair coordinates with metals (Pd, Cu, Ru), bringing the catalyst into proximity with the ortho-C–H bond of an attached arene.

Mechanism:

-

Coordination: Pyridine N binds to Pd(II).

-

C-H Activation: Formation of a cyclometallated intermediate.

-

Functionalization: Oxidative addition of coupling partner / Reductive elimination.

Diagram 2: Pyridine-Directed C-H Activation Workflow

Caption: Step-wise mechanism of Pd-catalyzed C-H activation directed by a pyridin-2-yl group.

Part 3: Experimental Protocols

Protocol A: Pd-Catalyzed Ortho-Arylation via Pyridine Direction

Objective: To install a biaryl linkage at the ortho-position of a 2-phenylpyridine scaffold. This reaction is widely used to construct complex cores found in natural products and drug candidates.[3][4]

Reagents:

-

Substrate: 2-Phenylpyridine (1.0 equiv)

-

Coupling Partner: Aryl Iodide (1.5 equiv)

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Additives: Ag₂CO₃ (1.0 equiv) - Acts as halide scavenger and oxidant re-generator.

-

Solvent: DMF or DMSO (anhydrous)

Step-by-Step Methodology:

-

Preparation: In a glovebox or under argon flow, charge a 15 mL pressure vial with 2-phenylpyridine (0.5 mmol), Aryl Iodide (0.75 mmol), Pd(OAc)₂ (5.6 mg, 0.025 mmol), and Ag₂CO₃ (138 mg, 0.5 mmol).

-

Solvation: Add anhydrous DMF (2.0 mL). Seal the vial with a Teflon-lined cap.

-

Reaction: Heat the reaction block to 110°C for 12–18 hours. Note: Vigorous stirring is essential as Ag salts are insoluble.

-

Work-up: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a Celite pad to remove silver salts.

-

Extraction: Wash the filtrate with water (3 x 10 mL) to remove DMF. Dry organic layer over Na₂SO₄.

-

Purification: Concentrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc gradient).

Validation Check:

-

Self-Check: If conversion is low (<20%), check the purity of Ag₂CO₃. Silver salts are light-sensitive and degrade over time.

-

Regioselectivity:[3][5] Confirm ortho-substitution via ¹H NMR (look for loss of one ortho-proton signal and change in splitting pattern).

Protocol B: Physicochemical Profiling (LogD Determination)

Objective: To quantify the lipophilicity change when introducing a pyridin-2-yl motif compared to a phenyl analogue.

Method: Shake-Flask Method (Miniaturized) Reagents:

-

Octanol (saturated with water)

-

Phosphate Buffer (pH 7.4, saturated with octanol)

-

Test Compound (10 mM DMSO stock)

Workflow:

-

Equilibration: Mix equal volumes of octanol and buffer for 24 hours prior to use. Separate phases.

-

Dosing: Add 10 µL of compound stock to a vial containing 495 µL buffer and 495 µL octanol.

-

Partitioning: Vortex vigorously for 1 hour at 25°C. Centrifuge at 3000 rpm for 10 mins to separate phases.

-

Analysis: Remove aliquots from both the octanol and buffer layers. Analyze via HPLC-UV or LC-MS/MS.

-

Calculation:

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in C-H Activation | Catalyst Poisoning | Pyridine is a strong ligand. Increase temperature to promote ligand dissociation/turnover. |

| Regioisomer Mixtures | Steric Crowding | If the ortho positions are chemically equivalent but sterically distinct, use bulky ligands (e.g., amino acid ligands) to enforce selectivity. |

| Poor Aqueous Solubility | Crystal Packing | Even if LogP is low, high melting point (crystal lattice energy) can reduce solubility. Disrubt symmetry by adding a methyl group to the pyridine ring. |

| Metabolic Instability | N-Oxidation | If the pyridine nitrogen is oxidizing rapidly in vivo, block the position adjacent to the nitrogen (C6) with a small group (F, Me) or reduce electron density. |

References

-

FDA-Approved Drugs Analysis

- Title: A decade of pyridine-containing heterocycles in US FDA approved drugs.

- Source: RSC Advances (2024).

-

URL:[Link]

-

C-H Activation Reviews

-

Physicochemical Properties

- Title: Pyridine, A Privileged Scaffold in Drug Discovery—The Magic of Phenyl–Pyridyl Switch.

-

Source: PharmaBlock Whitepaper.[2]

-

Synthetic Protocols